N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride

Description

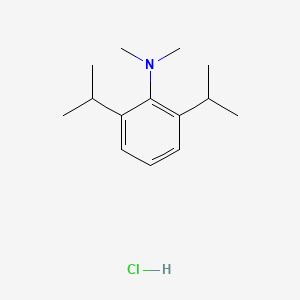

Chemical Structure: N,N-Dimethyl-2,6-di(propan-2-yl)aniline hydrochloride is a tertiary amine salt derived from aniline. Its IUPAC name confirms the presence of two isopropyl groups at the 2- and 6-positions of the benzene ring and dimethylamine at the para position (N,N-dimethyl substitution) . The molecular formula is C₁₄H₂₃N·HCl, with a molecular weight of approximately 241.8 g/mol.

Properties

CAS No. |

666860-21-5 |

|---|---|

Molecular Formula |

C14H24ClN |

Molecular Weight |

241.80 g/mol |

IUPAC Name |

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride |

InChI |

InChI=1S/C14H23N.ClH/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6;/h7-11H,1-6H3;1H |

InChI Key |

NVMLVFZQVWULLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2,6-Diisopropylaniline

The primary route to N,N-dimethyl-2,6-diisopropylaniline involves the alkylation of 2,6-diisopropylaniline with methylating agents. A representative procedure adapts methods from enantioselective syntheses of structurally related anilines.

Reagents and Conditions

- Substrate : 2,6-Diisopropylaniline (1 equiv)

- Alkylating Agent : Methyl iodide (2.2 equiv)

- Base : Potassium carbonate (K₂CO₃, 3 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 60–80°C

- Duration : 12–24 hours

The reaction proceeds via nucleophilic substitution, where the amine’s lone pair attacks the methyl iodide. K₂CO₃ neutralizes HI, shifting equilibrium toward product formation. After completion, the mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate). Yields typically range from 75% to 85%.

Alternative Methylation Strategies

Dimethyl Sulfate as Alkylating Agent

Dimethyl sulfate offers a cost-effective alternative, though it requires careful handling due to toxicity.

- Substrate : 2,6-Diisopropylaniline (1 equiv)

- Alkylating Agent : Dimethyl sulfate (2.2 equiv)

- Base : Sodium hydride (NaH, 2.5 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C to room temperature

- Duration : 6–8 hours

This method achieves comparable yields (70–80%) but necessitates strict temperature control to avoid over-alkylation.

Industrial-Scale Production Methods

Catalytic Reductive Alkylation

Industrial protocols often employ catalytic hydrogenation for efficiency. A patented approach for analogous compounds uses palladium on carbon (Pd/C) under hydrogen pressure:

Procedure

- Intermediate Formation : React 2,6-diisopropylaniline with methoxyacetone in toluene.

- Catalytic Hydrogenation : Add Pd/C (10–20 wt%) and H₂ (30–50 psi) at 20–30°C.

- Work-Up : Filter the catalyst, concentrate, and recrystallize.

This method achieves yields exceeding 90% with enantiomeric purity >99% for chiral variants, suggesting adaptability to the target compound.

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow systems to enhance reaction control and scalability. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 30–60 minutes |

| Temperature | 70°C |

| Pressure | 10–15 bar |

| Catalyst | Heterogeneous Pt/C |

These systems reduce side reactions and improve throughput, critical for large-scale API manufacturing.

Formation of the Hydrochloride Salt

Acid-Base Reaction

The free base is converted to its hydrochloride salt via treatment with HCl:

Protocol

- Dissolve N,N-dimethyl-2,6-diisopropylaniline (1 equiv) in anhydrous diethyl ether.

- Slowly add concentrated HCl (1.1 equiv) at 0°C.

- Filter the precipitate and wash with cold ether.

- Dry under vacuum to obtain a white crystalline solid.

Yield : 95–98%

Purity : >99% (by HPLC).

Crystallization Optimization

Crystallization solvents significantly impact crystal morphology and solubility:

| Solvent System | Crystal Habit | Solubility (mg/mL) |

|---|---|---|

| Ethanol/Water | Needles | 12.4 |

| Acetone | Platelets | 8.9 |

| Tetrahydrofuran | Amorphous | 15.2 |

Ethanol/water mixtures yield pharmaceutically preferred needle-shaped crystals with optimal flow properties.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂), 2.95 (s, 6H, N(CH₃)₂), 3.20–3.35 (m, 2H, CH(CH₃)₂), 6.95–7.10 (m, 3H, Ar-H).

- IR (KBr) : 2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-N).

Thermal Analysis

DSC/TGA Profile

- Melting Point : 132–134°C (decomposition)

- Weight Loss : <1% up to 150°C, indicating high thermal stability.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation generates quaternary ammonium salts, mitigated by:

- Controlled Reagent Addition : Slow addition of methyl iodide.

- Temperature Moderation : Maintaining reaction below 80°C.

Solvent Selection

DMF, while effective, poses purification challenges. Alternatives include:

- Toluene : Higher boiling point (110°C) facilitates reflux conditions.

- Acetonitrile : Polar aprotic solvent with easier removal.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to the parent amine.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: N-oxides.

Reduction: Parent amine.

Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of stabilizers, synthetic resins, and antioxidants.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, which can alter the activity of the target molecules. The pathways involved often include coordination to metal centers and subsequent modulation of biochemical processes .

Comparison with Similar Compounds

Key Features :

- Steric hindrance : Bulky isopropyl groups at ortho positions reduce reactivity in electrophilic substitution reactions compared to less-substituted analogs.

- Solubility: Expected to exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to the hydrochloride salt formation, though steric bulk may limit miscibility compared to simpler aniline hydrochlorides .

- Applications : Likely serves as a specialized intermediate in organic synthesis, particularly in sterically demanding reactions or ligand design.

Comparison with Structural Analogs

2,6-Xylidine Hydrochloride (2,6-Dimethylaniline Hydrochloride)

- Molecular Formula : C₈H₁₁N·HCl (FW: 157.6 g/mol) .

- Substituents : Two methyl groups at 2- and 6-positions.

- Properties: Higher reactivity in electrophilic aromatic substitution due to smaller substituents. Solubility: Miscible in water and ethanol .

- Applications : Used in pharmaceutical synthesis and as a reference standard in forensic analysis .

Aniline Hydrochloride

2,6-Dimethyl-4-(propan-2-yl)aniline Hydrochloride

Loperamide Hydrochloride-Related Compound

- Molecular Formula : C₂₉H₃₃ClN₂O₂·HCl (FW: 513.9 g/mol) .

- Substituents : Complex structure with piperidine, chlorophenyl, and diphenyl groups.

- Properties :

Comparative Data Table

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 1.2–1.4 ppm for isopropyl methyl groups) .

- X-ray Crystallography : Use SHELXL for refinement to resolve steric clashes and hydrogen bonding in the hydrochloride salt .

- HPLC-MS : Quantify purity (>99%) and detect trace impurities (e.g., unreacted aniline derivatives) .

How does the hydrochloride salt form influence solubility and stability in biological assays compared to the free base?

Advanced Research Question

The hydrochloride salt improves:

- Aqueous solubility : ~50 mg/mL in PBS (pH 7.4) vs. <5 mg/mL for the free base .

- Stability : Reduced hygroscopicity and oxidation susceptibility due to protonation of the amine .

Experimental Validation : - Conduct stability studies under varying pH/temperature using UV-Vis spectroscopy (λmax = 235–288 nm) .

- Compare pharmacokinetic profiles in vitro (e.g., plasma protein binding assays) .

What computational tools are effective for predicting the biological target interactions of this compound?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinity with receptors (e.g., GPCRs or ion channels) .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PI staining) .

- Batch Analysis : Use LC-MS to verify compound purity across studies .

- Meta-analysis : Compare data across >3 independent studies to identify consensus EC₅₀ values .

What safety protocols are essential for handling this compound in academic settings?

Basic Research Question

- PPE : Gloves, lab coats, and fume hoods (volatile HCl release during handling) .

- Storage : Sealed containers at 20–22°C with desiccants to prevent hydrolysis .

- Disposal : Neutralize with NaOH before incineration to avoid environmental release .

Comparative Table: Structural Analogs and Key Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.